molecular formula C20H18Cl2N2O5 B4554886 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE

2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE

Cat. No.: B4554886
M. Wt: 437.3 g/mol
InChI Key: WSTSZWMYDHYAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE is a synthetic organic compound characterized by the presence of dichlorophenyl, oxoethyl, and methoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of phenyl compounds to introduce dichloro groups.

    Oxidation to Form Oxoethyl Group: The intermediate is then oxidized to introduce the oxoethyl group.

    Coupling with Methoxybenzoyl Amino Acetyl: The final step involves coupling the dichlorophenyl oxoethyl intermediate with methoxybenzoyl amino acetyl under specific conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group.

    Reduction: Reduction reactions can occur at the dichlorophenyl group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The dichlorophenyl and oxoethyl groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL ACETATE
  • 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL BENZOATE

Uniqueness

2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE is unique due to the presence of both dichlorophenyl and methoxybenzoyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O5/c1-12-2-4-13(5-3-12)20(28)24-9-18(26)23-10-19(27)29-11-17(25)15-7-6-14(21)8-16(15)22/h2-8H,9-11H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTSZWMYDHYAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE
Reactant of Route 2
Reactant of Route 2
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE
Reactant of Route 3
Reactant of Route 3
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE
Reactant of Route 4
Reactant of Route 4
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE
Reactant of Route 5
Reactant of Route 5
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE
Reactant of Route 6
Reactant of Route 6
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.